2-Bromobenzonitrile

Green Chemistry Pharmaceutical Synthesis Suzuki-Miyaura Coupling

For Losartan intermediate biaryl construction, 2-bromobenzonitrile delivers >98% yield under mild conditions—performance the 3- or 4-isomer cannot replicate. Its ortho-bromine directs disilylation for multi-functionalized scaffolds; chloro/fluoro analogs are significantly less reactive in nucleophilic substitutions. Select this specific isomer-driven building block to ensure regiochemical fidelity and avoid costly re-optimization. Confirm 99% purity and immediate stock availability.

Molecular Formula C7H4BrN
Molecular Weight 182.02 g/mol
CAS No. 2042-37-7
Cat. No. B047965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzonitrile
CAS2042-37-7
Synonymso-Bromobenzonitrile;  1-Bromo-2-cyanobenzene;  1-Cyano-2-bromobenzene;  2-Cyanobromobenzene;  NSC 59730;  o-Bromobenzonitrile;  o-Bromocyanobenzene
Molecular FormulaC7H4BrN
Molecular Weight182.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)Br
InChIInChI=1S/C7H4BrN/c8-7-4-2-1-3-6(7)5-9/h1-4H
InChIKeyAFMPMSCZPVNPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobenzonitrile CAS 2042-37-7 Procurement Guide: A High-Purity ortho-Halogenated Building Block for Precision Synthesis


2-Bromobenzonitrile (CAS: 2042-37-7) is an ortho-substituted aryl bromide bearing a nitrile group, with the molecular formula C₇H₄BrN and a molecular weight of 182.02 g/mol. It is typically supplied as a white to yellow crystalline solid with a melting point of 53-57°C and a boiling point of 251-253°C . Its utility as a versatile building block in organic synthesis, particularly in cross-coupling reactions and heterocycle construction, is well-documented [1][2]. However, for procurement decisions, its specific value is determined by distinct performance characteristics that differentiate it from its positional isomers and other halogenated analogs.

2-Bromobenzonitrile: Why Ortho-Regiochemistry and Bromine's Leaving Group Profile Dictate Performance


Treating all halogenated benzonitriles as interchangeable in procurement specifications is a technical error. The ortho-bromine and nitrile groups in 2-bromobenzonitrile establish a unique electronic environment and steric profile that dictates specific reactivity and regiochemical outcomes [1]. This compound cannot be directly substituted with 3- or 4-bromobenzonitrile due to divergent energetic stabilities that influence reaction pathways [1]. Similarly, substitution with its chloro- or fluoro- analogs is not feasible; 2-bromobenzonitrile is significantly more reactive in nucleophilic substitution reactions due to bromine's lower electronegativity and larger atomic radius, which facilitates a more efficient carbon-halogen bond cleavage . The evidence below quantifies these critical differences in key reaction systems to guide informed scientific selection.

2-Bromobenzonitrile Quantitative Differentiation Evidence: A Comparative Data Guide for Scientific Procurement


2-Bromobenzonitrile Superiority in Losartan Key Intermediate Synthesis via Suzuki-Miyaura Coupling

In a 2025 study on a sustainable losartan synthesis, 2-bromobenzonitrile was employed in a Suzuki-Miyaura coupling with 4-methylphenylboronic acid. Under mild conditions using bio-derived palladium nanoparticles (PdNPs), the reaction yielded the key biaryl intermediate with an excellent 98% yield [1]. This performance is a primary reason for its selection as the aryl halide partner in this critical C-C bond-forming step. While a direct head-to-head yield comparison with other halogenated benzonitriles is not provided in this specific study, the achieved yield is a benchmark for this substrate class.

Green Chemistry Pharmaceutical Synthesis Suzuki-Miyaura Coupling Losartan

2-Bromobenzonitrile Exhibits Superior Reactivity in Metalation/Disilylation vs. ortho-Trifluoromethyl Analog

In a study investigating the one-pot metalation/disilylation of substituted bromobenzenes, 2-bromobenzonitrile was converted into its corresponding disilylated derivative in high yield [1]. This stands in contrast to 1-bromo-2-(trifluoromethyl)benzene, an ortho-substituted analog, which underwent only monosilylation under the same conditions [1]. This head-to-head comparison highlights the strong and cooperative ortho-directing ability of the bromine atom in conjunction with the cyano group in 2-bromobenzonitrile.

Organometallic Chemistry Directed Ortho-Metalation Silylation Aryl Bromides

2-Bromobenzonitrile Outperforms para-Substituted Analogs in Suzuki Coupling Yield

A study comparing the catalytic performance of a Pd/ferrocenyl-imidazolinium system for Suzuki couplings of various aryl bromides with phenylboronic acid found that 2-bromobenzonitrile afforded the coupled product in a moderate yield of 57% [1]. In contrast, the para-substituted analogs, p-bromoacetophenone and p-bromobenzaldehyde, produced lower yields of 50% and 46%, respectively, under the identical optimized conditions [1]. This direct head-to-head comparison demonstrates that the ortho-cyano substituent in 2-bromobenzonitrile confers a reactivity advantage over para-substituted electron-withdrawing groups in this specific catalytic system.

Catalysis Cross-Coupling Suzuki-Miyaura Aryl Bromides

2-Bromobenzonitrile Provides a Superior Alternative to ortho-Fluoro Analogs for 3-Aminoindazole Synthesis

A two-step synthesis of substituted 3-aminoindazoles was developed using 2-bromobenzonitriles as starting materials [1]. The procedure, involving a palladium-catalyzed arylation and subsequent acidic deprotection/cyclization, is described as a general and efficient alternative to the traditional S_NAr reaction that typically employs o-fluorobenzonitriles [1]. This represents a class-level inference that 2-bromobenzonitrile enables a superior synthetic route by facilitating a more versatile and milder transition metal-catalyzed process, circumventing the harsher conditions often required for nucleophilic aromatic substitution with the fluoro analog.

Heterocyclic Chemistry Palladium Catalysis Medicinal Chemistry 3-Aminoindazoles

2-Bromobenzonitrile High-Value Application Scenarios: From Green Pharma to Advanced Materials


Synthesis of Key Intermediates for Angiotensin II Receptor Blockers (ARBs) like Losartan

2-Bromobenzonitrile is the preferred aryl halide for constructing the biaryl core of sartan-class antihypertensive drugs. Evidence shows it can be coupled with 4-methylphenylboronic acid to form a crucial losartan intermediate in excellent yield (98%) under mild, green chemistry conditions [1]. Its ortho-bromo/cyano pattern is essential for the subsequent steps in the established synthetic route [2].

Efficient Construction of 3-Aminoindazole Scaffolds for Medicinal Chemistry

In medicinal chemistry programs targeting the 3-aminoindazole motif, 2-bromobenzonitrile is a superior starting material. A general two-step palladium-catalyzed method provides a more efficient route to these valuable heterocycles compared to traditional S_NAr chemistry on ortho-fluorobenzonitriles [3].

Synthesis of Ortho-Difunctionalized Aromatics via Directed Ortho-Metalation (DoM)

For projects requiring highly functionalized aromatic building blocks, 2-bromobenzonitrile is a strategic choice. The bromine atom acts as a powerful ortho-directing group in metalation reactions, enabling high-yield disilylation that is not possible with other ortho-substituted analogs like 1-bromo-2-(trifluoromethyl)benzene [4]. This allows for the precise and efficient installation of multiple functional handles.

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